molecular formula C9H7ClO2 B14862915 5-(Chloromethyl)isophthalaldehyde

5-(Chloromethyl)isophthalaldehyde

Cat. No.: B14862915
M. Wt: 182.60 g/mol
InChI Key: HSTYSHSWBIRHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)benzene-1,3-dicarbaldehyde typically involves the chloromethylation of benzene-1,3-dicarbaldehyde. This reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for 5-(Chloromethyl)benzene-1,3-dicarbaldehyde are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to achieve high purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of aldehyde-containing molecules on biological systems. It is also explored for its potential use in drug development and as a precursor for biologically active compounds .

Industry: In the industrial sector, 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it valuable for creating materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is unique due to the presence of both aldehyde and chloromethyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-(chloromethyl)benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H7ClO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,5-6H,4H2

InChI Key

HSTYSHSWBIRHMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)C=O)CCl

Origin of Product

United States

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